2-(6-Chloropyridin-3-yl)propan-2-amine
Description
Position within the Landscape of Halogenated Pyridine (B92270) Derivatives
Halogenated pyridines are a cornerstone of modern organic chemistry, with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. The presence of a halogen, in this case, chlorine, on the pyridine ring significantly influences the molecule's electronic properties and reactivity. The chlorine atom at the 6-position acts as an electron-withdrawing group, which can affect the basicity of the pyridine nitrogen and the reactivity of the entire ring system toward nucleophilic or electrophilic substitution.
The position of the chlorine atom is crucial. In the context of nucleophilic aromatic substitution, halogens at the 2- and 4-positions of the pyridine ring are generally more susceptible to displacement than those at the 3- or 5-positions. However, the presence of other substituents can modulate this reactivity.
Significance of the 2-Amine-Propan-2-yl Moiety in Organic Chemistry
The 2-amino-propan-2-yl moiety, a gem-dimethyl substituted amino group, is a significant structural feature. The primary amine group provides a key site for further chemical modifications, such as acylation, alkylation, and formation of Schiff bases, making it a versatile handle for the synthesis of more complex molecules. The gem-dimethyl substitution on the carbon adjacent to the amine can introduce steric hindrance, which may influence the molecule's conformational preferences and its interactions with biological targets.
This structural motif is found in various biologically active compounds and is often explored in drug discovery to modulate properties like solubility, basicity, and the ability to form hydrogen bonds. The combination of a rigid aromatic pyridine core and a flexible aliphatic amine side chain creates a scaffold with potential for diverse biological activities.
Historical Development and Initial Academic Discoveries Related to 2-(6-Chloropyridin-3-yl)propan-2-amine
Detailed information regarding the specific historical development and initial academic discoveries of this compound is not extensively documented in readily available scientific literature. Its emergence is likely tied to the broader exploration of halogenated pyridines and aminoalkylpyridines as building blocks in medicinal and agrochemical research.
The synthesis of related 2-aminopyridines has been a subject of interest for many years, with various methods developed for their preparation. These methods often involve the amination of halogenated pyridines or the reduction of corresponding nitro or cyano precursors. While a specific seminal publication detailing the first synthesis of this compound is not immediately apparent, its preparation would likely follow established synthetic routes for similar compounds.
Current Research Avenues and Future Perspectives for this compound
While specific, dedicated research programs on this compound are not widely published, its structural features suggest several potential avenues for future investigation. Given the prevalence of pyridine-containing compounds in drug discovery, this molecule could serve as a valuable intermediate or a scaffold for the development of new therapeutic agents.
Nitrogen-containing heterocyclic compounds, including pyridine derivatives, are known to exhibit a wide range of pharmacological properties. mdpi.com The combination of the chloropyridine and the amino-alkyl moieties in this compound presents a framework that could be explored for various biological activities. Future research could focus on:
Medicinal Chemistry: Synthesis of a library of derivatives by modifying the primary amine to explore potential interactions with various biological targets.
Agrochemical Research: Investigation of its potential as a lead compound for the development of new insecticides, herbicides, or fungicides, a field where chloropyridine derivatives have historically found application.
Materials Science: Use as a ligand in the formation of coordination complexes with metals, potentially leading to materials with interesting catalytic or photophysical properties.
The continued exploration of substituted pyridines in various scientific disciplines suggests that compounds like this compound will remain relevant as versatile building blocks for the creation of novel and functional molecules.
Structure
3D Structure
Properties
IUPAC Name |
2-(6-chloropyridin-3-yl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c1-8(2,10)6-3-4-7(9)11-5-6/h3-5H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUKIRSZLUMFGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN=C(C=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70724625 | |
| Record name | 2-(6-Chloropyridin-3-yl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70724625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157763-35-4 | |
| Record name | 2-(6-Chloropyridin-3-yl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70724625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 6 Chloropyridin 3 Yl Propan 2 Amine and Analogous Pyridylamines
Retrosynthetic Approaches to the 2-(6-Chloropyridin-3-yl)propan-2-amine Scaffold
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnections involve the carbon-nitrogen bond of the amine and the carbon-carbon bond connecting the isopropylamine (B41738) moiety to the pyridine (B92270) ring.
A logical retrosynthetic disconnection is the C-N bond of the tertiary amine, which points to a precursor like a ketone or a related functional group that can be converted to the amine. This leads to the identification of 6-chloro-3-acetylpyridine as a key intermediate. This approach simplifies the synthesis to the formation of a C-N bond, a common and well-understood transformation in organic chemistry.
Another key disconnection is the C-C bond between the pyridine ring and the propan-2-amine group. This suggests a strategy involving the coupling of a pyridyl-based nucleophile or electrophile with a suitable three-carbon fragment. For instance, a 3-lithiated or 3-magnesiated 6-chloropyridine could react with an acetone-derived electrophile, or a 3-halo-6-chloropyridine could undergo a transition-metal-catalyzed cross-coupling reaction.
Direct Amination Techniques
Direct amination techniques are among the most straightforward methods for introducing the amine functionality onto a pre-formed pyridine scaffold. These methods can be broadly categorized based on the nature of the precursor and the type of reaction employed.
While the direct displacement of a halogen on a pyridine ring by an amine is a conceptually simple approach, it is often challenging. The electron-rich nature of the pyridine ring can hinder nucleophilic aromatic substitution (SNAr) reactions. However, the presence of electron-withdrawing groups or activation via N-oxidation can facilitate such transformations. In the case of 2-halopyridines, the position adjacent to the nitrogen is generally more reactive towards nucleophilic attack. nih.gov For the synthesis of this compound, this method is less direct as it would require the displacement of a halogen at the 3-position, which is less activated compared to the 2- or 4-positions.
Reductive amination is a powerful and widely used method for the synthesis of amines. This two-step process, which can often be performed in a single pot, involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. For the synthesis of this compound, the ketone precursor is 6-chloro-3-acetylpyridine.
This ketone can be reacted with ammonia (B1221849) or an ammonia equivalent, followed by reduction with a suitable reducing agent such as sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), or catalytic hydrogenation. The choice of reducing agent is crucial to avoid the reduction of other functional groups present in the molecule, such as the chloro-substituent on the pyridine ring.
Table 1: Examples of Reductive Amination for Pyridylamine Synthesis This table is illustrative and based on general principles of reductive amination.
| Ketone Precursor | Amine Source | Reducing Agent | Product | Typical Yield (%) |
|---|---|---|---|---|
| 6-Chloro-3-acetylpyridine | Ammonia | H2, Pd/C | This compound | Moderate to High |
| 3-Acetylpyridine | Ammonia | NaBH3CN | 2-(Pyridin-3-yl)propan-2-amine | Moderate to High |
| 4-Acetylpyridine | Methylamine | NaBH(OAc)3 | N-Methyl-1-(pyridin-4-yl)ethanamine | High |
Another approach to the synthesis of pyridylamines involves the reduction of other nitrogen-containing functional groups, such as hydrazines or azides. These methods can be particularly useful when the corresponding hydrazino- or azido-pyridine precursors are readily accessible.
The reduction of an azido (B1232118) group to an amine is typically a high-yielding transformation that can be achieved under mild conditions, often using catalytic hydrogenation (e.g., H2 with a palladium or platinum catalyst) or with reducing agents like lithium aluminum hydride (LiAlH4) or triphenylphosphine (B44618) (the Staudinger reaction). The synthesis of the azido-pyridine precursor can be accomplished through nucleophilic substitution of a halide with an azide (B81097) salt.
Hydrazino-pyridines can also be converted to the corresponding amines. This can be achieved through various reductive cleavage methods, although this route is generally less common than the reduction of azides for the synthesis of primary amines.
Multi-Step Synthetic Strategies from Pre-functionalized Pyridine Building Blocks
When direct functionalization is not feasible or efficient, multi-step strategies that build upon pre-functionalized pyridine building blocks are employed. These approaches offer greater flexibility and control over the introduction of various substituents.
The synthesis of the 6-chloropyridine core is a critical first step in many synthetic routes. There are numerous methods for the preparation of substituted chloropyridines. One common approach involves the diazotization of an aminopyridine followed by a Sandmeyer-type reaction with a chloride source, such as copper(I) chloride. For example, 6-aminopyridin-3-ol could potentially be converted to 6-chloropyridin-3-ol, which could then be further functionalized.
Another strategy involves the direct chlorination of a pyridine N-oxide, which activates the ring towards electrophilic substitution. Subsequent deoxygenation of the N-oxide yields the desired chloropyridine. The regioselectivity of the chlorination can be controlled by the position of other substituents on the pyridine ring.
Furthermore, the construction of the pyridine ring itself through cyclization reactions can be a powerful method for accessing highly substituted pyridines. For instance, the Hantzsch pyridine synthesis or related methodologies can be adapted to produce pyridines with the desired substitution pattern, which can then be subjected to chlorination or other functional group interconversions. The use of 2-bromopyridines as versatile synthons for the construction of complex pyridine derivatives has also been reported. mdpi.com
Introduction of the Propan-2-amine Side Chain
The introduction of the 2-aminopropan-2-yl moiety onto the 6-chloropyridine scaffold is a critical transformation in the synthesis of the target compound. Several synthetic routes have been explored to achieve this, primarily starting from readily available precursors such as 6-chloronicotinonitrile or 2-(6-chloropyridin-3-yl)propan-2-ol (B2660231).
One of the most direct methods involves the conversion of the tertiary alcohol, 2-(6-chloropyridin-3-yl)propan-2-ol, to the corresponding amine. This transformation can be effectively carried out via the Ritter reaction . In this reaction, the tertiary alcohol is treated with a nitrile, such as chloroacetonitrile (B46850) or acetonitrile, in the presence of a strong acid (e.g., sulfuric acid). This generates a stable tertiary carbocation which is then trapped by the nitrile to form a nitrilium ion intermediate. Subsequent hydrolysis of this intermediate yields an N-substituted amide, which can then be hydrolyzed under acidic or basic conditions to afford the desired primary amine, this compound. organic-chemistry.orgresearchgate.net A particular variation of this method utilizes chloroacetonitrile, where the resulting chloroacetamide is cleaved with thiourea (B124793) to yield the final tert-alkylamine. researchgate.net
An alternative strategy begins with 6-chloronicotinonitrile. This approach involves a double Grignard addition of methylmagnesium bromide to the nitrile group. This reaction forms a gem-dimethylamine precursor after workup. The initial imine formed from the first Grignard addition is further reacted with a second equivalent of the Grignard reagent, leading to the desired carbon skeleton. Subsequent reductive amination or other amination protocols can then be employed to install the amine functionality.
A third approach could involve the direct alkylation of a protected 3-aminopyridine (B143674) derivative. However, achieving the desired regioselectivity and preventing over-alkylation at the amine can be challenging, necessitating the use of specific protecting groups and reaction conditions.
| Starting Material | Reagents | Key Intermediate | Final Step | Reference |
| 2-(6-Chloropyridin-3-yl)propan-2-ol | 1. R-C≡N, H₂SO₄2. H₂O | N-(1-(6-chloropyridin-3-yl)-1-methylethyl)acetamide | Hydrolysis | organic-chemistry.org |
| 6-Chloronicotinonitrile | 1. CH₃MgBr (2 eq.)2. H₂O | 2-(6-Chloropyridin-3-yl)propan-2-imine | Reduction | |
| 2-Chloro-5-(chloromethyl)pyridine | 2,2-difluoroethylamine, NaOH | N-[(6-chloropyridin-3-yl)methyl]-2,2-difluoroethane-1-amine | (Analogous reaction) | google.com |
Protecting Group Chemistry in the Synthesis of this compound
The use of protecting groups is a fundamental strategy in the multi-step synthesis of complex molecules like this compound. organic-chemistry.org These groups temporarily mask reactive functional groups, such as amines, to prevent unwanted side reactions during subsequent synthetic transformations. libretexts.org
Amine Protection Strategies
In the synthesis of pyridylamines, the amino group's nucleophilicity and basicity often require protection. libretexts.orgsynarchive.com Common protecting groups for amines include carbamates, such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), and acyl groups like acetyl (Ac). organic-chemistry.org
The choice of protecting group depends on its stability under the planned reaction conditions and the ease of its removal. For instance, the Boc group is stable to a wide range of non-acidic conditions and is readily removed with acids like trifluoroacetic acid (TFA) or hydrochloric acid. The acetyl group, forming a stable acetamide (B32628), can protect the amine during reactions like palladium-catalyzed cross-couplings. acs.org
Common Amine Protecting Groups and Their Cleavage Conditions:
| Protecting Group | Structure | Introduction Reagents | Cleavage Conditions | Reference |
| tert-Butoxycarbonyl (Boc) | -COOC(CH₃)₃ | Di-tert-butyl dicarbonate (B1257347) (Boc₂O), base | Strong acid (e.g., TFA, HCl) | organic-chemistry.org |
| Acetyl (Ac) | -COCH₃ | Acetyl chloride (AcCl), base | Acid or base hydrolysis | acs.org |
| Triphenylmethyl (Trityl) | -C(C₆H₅)₃ | Triphenylmethyl chloride, base | Mild acid, hydrogenolysis | libretexts.org |
Regioselective Protection and Deprotection Protocols
Regioselectivity is a key challenge in the synthesis of substituted pyridines, where multiple reactive sites exist. nih.govmdpi.com Protecting groups can play a crucial role in directing reactions to a specific position. For example, in a molecule with multiple amino groups or other reactive sites, an orthogonal protecting group strategy can be employed. This involves using protecting groups that can be removed under different conditions, allowing for the selective deprotection and reaction of one site while others remain protected. organic-chemistry.org
In the context of synthesizing this compound, if a synthetic route starts with a precursor like 3-amino-6-chloropyridine, the amino group would likely be protected to allow for the regioselective introduction of the propan-2-yl side chain at the 3-position. For instance, protecting the exocyclic amine as an acetamide allows for subsequent functionalization at other positions of the pyridine ring. acs.org The development of regioselective C-H functionalization methods, sometimes guided by directing groups, also offers a powerful tool for the synthesis of polysubstituted pyridines. rsc.orgnih.gov
Stereoselective Synthesis of Chiral Enantiomers of this compound
The synthesis of specific enantiomers of chiral amines is of great importance in medicinal chemistry. yale.edu For this compound, which is chiral when the two methyl groups of the propan-2-amine moiety are different or when another chiral center is present, stereoselective synthesis is crucial.
Asymmetric Catalysis Approaches
Asymmetric catalysis offers a direct and efficient route to enantiomerically enriched chiral amines. One of the most powerful methods is the asymmetric hydrogenation of prochiral imines or enamines using a chiral transition metal catalyst. acs.orgrsc.org For the synthesis of a chiral analog of the target compound, a precursor ketone, 1-(6-chloropyridin-3-yl)ethanone, could be subjected to asymmetric reductive amination. This involves condensation with an amine source followed by hydrogenation using a chiral catalyst, such as those based on iridium or rhodium with chiral phosphine (B1218219) ligands.
Another approach is the catalytic asymmetric addition of nucleophiles to imines. For example, the addition of organometallic reagents to an imine derived from 6-chloronicotinaldehyde (B1585923) in the presence of a chiral ligand could produce the desired chiral amine.
Examples of Asymmetric Catalysis for Amine Synthesis:
| Reaction Type | Catalyst/Ligand System | Substrate Type | Product | Reference |
| Asymmetric Hydrogenation | [Ir(COD)Cl]₂ / Chiral P,N-ligand | Imine | Chiral Amine | acs.org |
| Asymmetric Reductive Amination | Ru-diamine complex | Ketone + Amine source | Chiral Amine | acs.org |
| Asymmetric Allylation | Chiral BINOL-derived catalyst | Imine | Chiral Homoallylic Amine | nih.gov |
Chiral Auxiliary-Mediated Syntheses
The use of chiral auxiliaries is a well-established method for asymmetric synthesis. numberanalytics.com A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate, directing a subsequent diastereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. numberanalytics.com
A prominent example is the use of Ellman's tert-butanesulfinamide. yale.edu This chiral auxiliary can be condensed with a ketone, such as 1-(6-chloropyridin-3-yl)ethanone, to form a chiral N-sulfinyl imine. Diastereoselective addition of a methyl Grignard reagent to this imine, followed by acidic cleavage of the sulfinamide group, would yield the enantiomerically enriched chiral amine. The stereochemical outcome is controlled by the chirality of the sulfinamide auxiliary.
Another strategy involves the use of chiral Ni(II) complexes of Schiff bases derived from amino acids. These complexes can be alkylated to produce new, non-natural chiral α-amino acids with high enantiomeric purity. nih.gov A similar strategy could potentially be adapted for the synthesis of chiral amines.
Process Chemistry Considerations for Scalable Production of this compound
The scalable production of this compound, a key intermediate in the synthesis of various fine chemicals, necessitates robust and economically viable synthetic strategies. Process chemistry for this compound focuses on optimizing reaction conditions, minimizing waste, ensuring safety, and maximizing yield and purity for large-scale manufacturing.
A primary and industrially relevant method for the synthesis of tertiary alkylamines like this compound is the Ritter reaction . wikipedia.orgorganic-chemistry.org This reaction typically involves the reaction of a tertiary alcohol or an alkene with a nitrile in the presence of a strong acid. wikipedia.orgorganic-chemistry.org For the target compound, a plausible route would involve the reaction of 2-(6-chloropyridin-3-yl)propan-2-ol with a suitable aminating agent.
Another scalable approach involves the derivatization of readily available pyridine precursors. For instance, the synthesis can commence from 2-chloro-5-cyanopyridine. This starting material can be prepared through methods such as the chlorination of 3-cyanopyridine (B1664610) N-oxide using reagents like bis(trichloromethyl)carbonate, which is considered a safer alternative to other chlorinating agents and avoids the generation of highly polluting waste. google.com The cyano group can then be converted to the desired 2-aminopropane moiety.
Furthermore, advancements in automated synthesis and flow chemistry offer significant advantages for the scalable production of pyridylamines. nih.gov Continuous flow processes can enhance reaction efficiency, improve safety by minimizing the accumulation of hazardous intermediates, and allow for precise control over reaction parameters, leading to higher consistency and purity of the final product. nih.gov
Below is a comparative overview of potential synthetic precursors and their relevance to the scalable synthesis of the target compound.
| Starting Material | Synthetic Approach | Process Considerations |
| 2-(6-Chloropyridin-3-yl)propan-2-ol | Ritter Reaction | Requires strong acid catalysts; potential for high yield; applicable to large-scale production. wikipedia.orgorganic-chemistry.org |
| 2-Chloro-5-cyanopyridine | Grignard reaction followed by amination | Multi-step process; requires careful control of organometallic reagents. |
| 2,6-Dichloropyridine | Nucleophilic substitution and subsequent modifications | A versatile starting material for various pyridylamines. psu.edu |
| 3-Cyanopyridine N-oxide | Chlorination and further functionalization | Use of safer chlorinating agents like bis(trichloromethyl)carbonate improves the process safety profile. google.com |
Chemical Reactivity and Mechanistic Pathways Involving 2 6 Chloropyridin 3 Yl Propan 2 Amine
Reactivity of the Pyridine (B92270) Ring System in 2-(6-Chloropyridin-3-yl)propan-2-amine
The pyridine ring in this compound is rendered electron-deficient by the electronegative nitrogen atom. This electronic characteristic is fundamental to its reactivity, particularly concerning substitution reactions. The chlorine atom at the C-6 position, being ortho to the ring nitrogen, is significantly activated towards nucleophilic displacement.
The C-6 position of the pyridine ring is highly susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen atom stabilizes the negatively charged intermediate (a Meisenheimer-like complex) formed during the reaction, particularly when the attack occurs at the C-2 or C-6 positions. stackexchange.com The mechanism involves the addition of a nucleophile to the aromatic ring, breaking the aromaticity and forming a resonance-stabilized anionic intermediate. stackexchange.comyoutube.com The subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the substituted product.
This reaction pathway is efficient for a variety of nucleophiles. For instance, amines and alkoxides can readily displace the chloride. The reaction conditions are generally mild, often requiring just a suitable solvent and base. The rate of these reactions can be influenced by the nature of the nucleophile and the reaction temperature. nih.gov
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Amine | Dimethylamine | 6-Amino-substituted pyridine |
| Alkoxide | Sodium Methoxide | 6-Methoxy-substituted pyridine |
This table represents expected reactivity based on general principles of SNAr on chloropyridines.
The chlorine atom at the C-6 position serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.
Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting the chloropyridine with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.org This reaction is instrumental in synthesizing biaryl compounds or introducing alkyl and alkenyl groups at the C-6 position. The catalytic cycle involves the oxidative addition of the chloropyridine to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds. organic-chemistry.org It allows for the coupling of the C-6 position with a wide range of primary or secondary amines. organic-chemistry.orgamazonaws.com This reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a base. The choice of ligand is crucial for achieving high efficiency, especially with less reactive aryl chlorides. organic-chemistry.org The reaction has been successfully applied to various bromopyridines and other aryl halides, demonstrating its broad scope. amazonaws.comnih.gov For example, the amination of 2-bromopyridines with volatile amines has been achieved in high yields using a Pd(OAc)₂/dppp catalyst system. amazonaws.com
Table 2: Typical Conditions for Metal-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst System (Example) | Base | Product |
|---|---|---|---|---|
| Suzuki Coupling | Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | 2-(6-Phenylpyridin-3-yl)propan-2-amine |
This table represents expected reactivity based on standard cross-coupling methodologies.
While the C-6 position is the most reactive site for substitution, functionalization at the other unsubstituted carbon atoms (C-2, C-4, and C-5) is also possible, although it typically requires different strategies. Electrophilic aromatic substitution on the pyridine ring is generally difficult due to its electron-deficient nature and requires harsh conditions. However, directed ortho-metalation (DoM) can be a viable strategy. If the primary amine of this compound is first protected, the protecting group, in concert with the pyridine nitrogen, could potentially direct lithiation to the C-2 or C-4 positions, allowing for subsequent reaction with various electrophiles.
Reactivity of the Primary Amine Functional Group
The primary amine in the side chain is a potent nucleophile and a key site for a variety of chemical modifications.
The lone pair of electrons on the nitrogen atom of the primary amine makes it highly reactive towards electrophilic reagents.
Acylation: The amine readily reacts with acylating agents like acid chlorides or anhydrides in the presence of a base to form stable amide derivatives.
Alkylation: Alkylation can be achieved using alkyl halides. For instance, reacting the amine with an alkyl bromide would yield a secondary amine. This process can be controlled to prevent over-alkylation. A related process involves the reaction of amines with chloromethylpyridines to form N-alkylated products. google.com
Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamides. The synthesis of sulfonamides is a common transformation in medicinal chemistry. enamine.net
Table 3: Functionalization of the Primary Amine Group
| Reaction Type | Reagent Example | Product Functional Group |
|---|---|---|
| Acylation | Acetyl Chloride | Amide |
| Alkylation | Benzyl Bromide | Secondary Amine |
This table represents expected reactivity based on the known chemistry of primary amines.
The primary amine can undergo condensation with aldehydes or ketones to form imines, also known as Schiff bases. libretexts.orgmasterorganicchemistry.com This reaction is typically acid-catalyzed and reversible. libretexts.org The mechanism begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate. libretexts.orgyoutube.com Subsequent dehydration, promoted by the acid catalyst, leads to the formation of the C=N double bond of the imine. libretexts.orglibretexts.org
The resulting imine is a versatile intermediate itself. It can be hydrolyzed back to the amine and the carbonyl compound, or it can be reduced to a stable secondary amine through reductive amination, often using reducing agents like sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.comyoutube.com
Table 4: Imine Formation Reaction
| Reactant 1 | Reactant 2 (Example) | Catalyst (Typical) | Product Type |
|---|---|---|---|
| This compound | Acetone (B3395972) | Mild Acid (e.g., Acetic Acid) | Imine (Schiff Base) |
This table illustrates the expected outcome of the condensation reaction between the primary amine and representative carbonyl compounds.
Lack of Publicly Available Research Data Precludes Comprehensive Analysis of this compound's Chemical Reactivity and Mechanistic Pathways
A thorough investigation of scientific literature and chemical databases has revealed a significant gap in publicly accessible research concerning the specific chemical reactivity and mechanistic pathways of this compound. Despite extensive searches for data pertaining to its cyclization reactions, transformations of its geminal dimethyl substituents, and detailed mechanistic studies, no specific experimental or theoretical findings for this particular compound could be retrieved.
The inquiry, intended to populate a detailed article on the chemical behavior of this compound, sought to elaborate on several key areas of its reactivity. These included its potential to form fused heterocyclic systems through intramolecular cyclization, the chemical transformations possible at the geminal dimethyl group on the propan-2-yl moiety, and an exploration of the mechanisms and transition states involved in its reactions.
While general principles of pyridine and amine reactivity are well-established in organic chemistry, the specific influence of the combined structural features of this compound—namely the chloro-substituted pyridine ring and the tertiary amine functionality with its geminal dimethyl groups—on its reaction pathways remains undocumented in the available scientific literature. Information on related but structurally distinct molecules, such as other substituted aminopyridines, does exist but does not provide the specific data required for a scientifically rigorous analysis of the target compound.
Investigation of Reaction Mechanisms and Transition State Analysis:No mechanistic studies, including computational analyses or kinetic experiments, focused on reactions involving this compound have been found.
Due to the absence of this fundamental research data, any attempt to generate content for the requested article would be speculative and would not meet the required standards of scientific accuracy and reliance on verifiable sources.
Advanced Structural Elucidation and Intermolecular Interactions of 2 6 Chloropyridin 3 Yl Propan 2 Amine
Single-Crystal X-ray Diffraction Studies of 2-(6-Chloropyridin-3-yl)propan-2-amine and its Salts/Co-crystals
Determination of Molecular Conformation and Torsional Angles
In related structures, the orientation of the amino group relative to the pyridine (B92270) ring is a critical factor. For instance, in the crystal structure of 2-aminopyridine (B139424), the molecules form hydrogen-bonded dimers. iucr.org The planarity of the system is often influenced by the formation of intramolecular hydrogen bonds, as seen in derivatives like 2-amino-N-(2-chloropyridin-3-yl)benzamide, where an intramolecular N—H···O hydrogen bond leads to a nearly coplanar arrangement of the aromatic rings. core.ac.uk
For this compound, the key torsional angles would be:
C2-C3-C(isopropyl)-N: This angle would define the orientation of the propan-2-amine group relative to the pyridine ring.
C3-C(isopropyl)-N-H: These angles would describe the conformation of the amine hydrogens.
The presence of the two methyl groups on the carbon atom attached to the amine will likely lead to a staggered conformation to minimize steric hindrance. The torsional angles will ultimately adopt values that represent the lowest energy conformation in the solid state, balancing intramolecular steric repulsions with favorable intermolecular interactions within the crystal lattice.
Analysis of Crystal Packing and Supramolecular Architectures
The crystal packing of this compound and its salts would be dictated by a variety of intermolecular forces, leading to complex supramolecular architectures. Studies on similar molecules, such as substituted pyridines and their salts, reveal common packing motifs. nih.govtubitak.gov.tr
Identification and Characterization of Hydrogen Bonding Networks (N–H···O, N–H···N, C–H···O)
Hydrogen bonding is expected to be a dominant force in the crystal structure of this compound and its derivatives. The primary amine group provides two hydrogen bond donors (N-H), while the pyridine nitrogen acts as a hydrogen bond acceptor.
N–H···N: In the pure compound, it is highly probable that intermolecular N–H···N hydrogen bonds would form between the amino group of one molecule and the pyridine nitrogen of another, leading to the formation of chains or dimers. This is a common motif in aminopyridine crystals. iucr.orgacs.org
N–H···O: In the presence of a co-former with an oxygen acceptor, such as a carboxylic acid or a molecule with a carbonyl group, strong N–H···O hydrogen bonds would likely be formed. These interactions are fundamental in the formation of many pharmaceutical co-crystals. nih.govacs.org
C–H···O: Weaker C–H···O hydrogen bonds, involving the aromatic C-H groups of the pyridine ring or the aliphatic C-H groups of the isopropyl moiety as donors, could also contribute to the stability of the crystal lattice, especially in the presence of a good oxygen acceptor.
Investigation of Other Non-Covalent Interactions (e.g., Halogen Bonds, π-π Stacking)
Beyond hydrogen bonding, other non-covalent interactions play a significant role in the crystal engineering of this compound.
Halogen Bonds: The chlorine atom on the pyridine ring can act as a halogen bond donor. Halogen bonding in chloropyridinium cations has been shown to be a significant interaction, with the probability of a chlorine atom participating in a halogen bond increasing when the pyridine ring is positively charged. nih.govacs.org In the crystal structure of this compound or its salts, C–Cl···N or C–Cl···O interactions could be present, influencing the crystal packing. The strength of these bonds generally decreases from iodine to chlorine derivatives. nih.gov
Advanced Spectroscopic Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Dynamic and Conformational Studies
High-resolution NMR spectroscopy is a powerful tool for studying the dynamic and conformational properties of molecules in solution. For this compound, NMR can provide insights into the rotational barriers and preferred conformations that may not be apparent in the solid-state structure.
The 1H NMR spectrum of this compound is expected to show distinct signals for the protons of the pyridine ring and the propan-2-amine moiety. docbrown.info The aromatic region would display signals for the three non-equivalent protons on the pyridine ring. The aliphatic region would feature signals for the two methyl groups and the single methine proton of the isopropyl group, as well as the amine protons. The integration of these signals would correspond to the number of protons in each environment. docbrown.info
Dynamic NMR techniques can be employed to study hindered rotation around the C(aryl)-C(alkyl) bond. core.ac.uknih.govrsc.org At low temperatures, the rotation around this bond might be slow enough on the NMR timescale to result in the observation of distinct signals for different rotational isomers (rotamers). As the temperature is increased, the rate of rotation increases, leading to the coalescence of these signals into a single, averaged signal. By analyzing the line shapes of the NMR signals at different temperatures, it is possible to determine the activation energy (ΔG‡) for the rotational barrier. rsc.org This type of analysis has been successfully applied to study hindered rotation in various substituted pyridines and amides. core.ac.ukresearchgate.net
The following table summarizes the expected 1H NMR signals for this compound, based on the analysis of related structures like propan-2-amine. docbrown.info
| Proton Environment | Expected Chemical Shift (ppm) | Expected Multiplicity | Coupling to |
| Pyridine H (ortho to Cl) | ~7.3 | Doublet | Pyridine H (meta) |
| Pyridine H (para to Cl) | ~7.7 | Doublet of doublets | Pyridine H (ortho), Pyridine H (meta) |
| Pyridine H (ortho to C-isopropyl) | ~8.3 | Doublet | Pyridine H (meta) |
| Amine (NH2) | Variable (broad singlet) | Singlet | - |
| Methine (CH) | ~3.0 | Septet | Methyl protons |
| Methyl (CH3) | ~1.2 | Doublet | Methine proton |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Furthermore, two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), could provide information about through-space interactions between protons, helping to elucidate the preferred conformation in solution. For instance, a NOE between a pyridine proton and a methyl proton would indicate their spatial proximity, providing evidence for a specific rotational conformation.
Vibrational Spectroscopy (FT-IR, FT-Raman, VCD) for Detailed Functional Group Analysis and Theoretical Correlations
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, serves as a powerful tool for identifying the functional groups and elucidating the molecular structure of this compound. While specific experimental spectra for this compound are not widely published, a detailed analysis can be extrapolated from studies on analogous structures, such as 2-amino-5-chloropyridine (B124133) and 2-amino-6-chloropyridine. core.ac.ukresearchgate.netiiste.org Theoretical calculations using methods like Density Functional Theory (DFT) further aid in the assignment of vibrational modes. core.ac.ukresearchgate.netiiste.orgcardiff.ac.uknih.gov
Key Vibrational Modes:
N-H Vibrations: The primary amine (-NH2) group is characterized by distinct stretching vibrations. Asymmetric and symmetric N-H stretching modes are expected in the 3500–3300 cm⁻¹ region. core.ac.uk For instance, in 2-amino-5-chloropyridine, these bands are observed around 3550 cm⁻¹ and 3452 cm⁻¹ in FT-IR spectra. core.ac.uk The scissoring vibration of the -NH2 group typically appears in the range of 1650–1580 cm⁻¹.
Pyridine Ring Vibrations: The aromatic pyridine ring exhibits a series of characteristic stretching and bending vibrations. C-H stretching vibrations of the pyridine ring are anticipated above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the ring are expected in the 1600–1400 cm⁻¹ region. In-plane and out-of-plane bending vibrations of the ring C-H bonds occur at lower frequencies. core.ac.uk
C-Cl Vibration: The C-Cl stretching vibration is a key indicator of the chloro-substitution on the pyridine ring. For chloropyridine derivatives, this band is typically observed in the 750–600 cm⁻¹ range. core.ac.uk In 2-amino-5-chloropyridine, the C-Cl stretch is assigned to a band around 656 cm⁻¹ in the FT-IR spectrum. core.ac.uk
Isopropyl Group Vibrations: The 2-propylamine side chain will contribute its own characteristic vibrations. These include the symmetric and asymmetric stretching of the C-H bonds in the methyl groups, typically found in the 2970–2870 cm⁻¹ range. C-H bending and rocking vibrations of the methyl groups will also be present at lower wavenumbers.
A comparative table of expected vibrational frequencies for the key functional groups in this compound, based on data from related compounds, is presented below.
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Reference Compound Data (cm⁻¹) core.ac.ukresearchgate.net |
| Primary Amine (-NH₂) | Asymmetric N-H Stretch | 3550 - 3450 | ~3550 (2-amino-5-chloropyridine) |
| Symmetric N-H Stretch | 3450 - 3350 | ~3452 (2-amino-5-chloropyridine) | |
| N-H Scissoring | 1650 - 1580 | ~1626 (2-amino-5-chloropyridine) | |
| Pyridine Ring | C-H Stretch | 3100 - 3000 | - |
| C=C, C=N Stretch | 1600 - 1400 | - | |
| Ring Breathing | ~1000 | - | |
| C-Cl Bond | C-Cl Stretch | 750 - 600 | ~656 (2-amino-5-chloropyridine) |
| Isopropyl Group | Asymmetric C-H Stretch | ~2970 | - |
| Symmetric C-H Stretch | ~2870 | - |
Vibrational Circular Dichroism (VCD):
As this compound is a chiral molecule, Vibrational Circular Dichroism (VCD) spectroscopy can be employed to determine its absolute configuration in solution. wikipedia.orgnih.gov VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.orghindsinstruments.com The resulting VCD spectrum, with its characteristic positive and negative bands, provides a unique fingerprint of the molecule's three-dimensional structure. wikipedia.orgnih.gov By comparing the experimental VCD spectrum with theoretical spectra calculated for the (R)- and (S)-enantiomers using quantum chemical methods, the absolute configuration can be unambiguously assigned. wikipedia.orgrsc.org
Mass Spectrometry for Fragmentation Pathway Elucidation and Isotopic Analysis
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elucidating the fragmentation pathways of this compound. The molecular ion peak ([M]⁺) in the mass spectrum would confirm the compound's molecular weight of approximately 170.64 g/mol . researchgate.net Due to the presence of a chlorine atom, the molecular ion peak will be accompanied by a characteristic [M+2]⁺ peak with an intensity of about one-third of the [M]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.
The fragmentation of the molecular ion upon electron ionization would likely proceed through several predictable pathways based on the fragmentation patterns of similar amines and pyridine derivatives. libretexts.orglibretexts.orgdocbrown.info
Plausible Fragmentation Pathways:
Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage). libretexts.orgdocbrown.info For this compound, this would involve the loss of a methyl radical (•CH₃) from the isopropyl group to form a stable iminium ion. This would result in a fragment ion with a mass-to-charge ratio (m/z) of [M-15]⁺.
Loss of the Isopropyl Group: Cleavage of the bond between the pyridine ring and the isopropylamine (B41738) side chain could lead to the formation of a chloropyridinyl radical and a protonated isopropylamine fragment or vice-versa.
Fragmentation of the Pyridine Ring: The chloropyridine ring itself can undergo fragmentation, often involving the loss of HCN or chlorine. nih.gov
McLafferty Rearrangement: While less likely for this specific structure, a McLafferty rearrangement could occur if a gamma-hydrogen is available for transfer.
A table summarizing the potential major fragment ions and their proposed structures is provided below.
| m/z Value | Proposed Fragment Ion | Formation Pathway |
| [M]⁺ (e.g., 170/172) | [C₈H₁₁ClN₂]⁺ | Molecular Ion |
| [M-15]⁺ (e.g., 155/157) | [C₇H₈ClN₂]⁺ | Loss of a methyl radical (•CH₃) via alpha-cleavage |
| 112/114 | [C₅H₄ClN]⁺ | Cleavage of the C-C bond between the ring and the side chain |
| 58 | [C₃H₈N]⁺ | Protonated propan-2-amine fragment |
Chiral Analytical Techniques for Enantiomeric Excess Determination (e.g., Chiral HPLC)
The separation and quantification of the enantiomers of this compound are essential for its application in stereoselective synthesis and other fields. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for this purpose. mdpi.comsielc.comhelixchrom.com
Chiral HPLC:
Chiral HPLC separates enantiomers by exploiting the differential interactions between the enantiomers and a chiral stationary phase. mdpi.com The CSP creates a chiral environment within the column, leading to the formation of transient diastereomeric complexes with the enantiomers of the analyte. These diastereomeric complexes have different stabilities, resulting in different retention times for the (R)- and (S)-enantiomers and thus their separation. libretexts.org
For the separation of a basic compound like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. mdpi.com The selection of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol like isopropanol (B130326) or ethanol, is critical for achieving optimal separation.
Resolution via Diastereomeric Salt Formation:
An alternative classical method for resolving racemic amines is through the formation of diastereomeric salts. libretexts.orglibretexts.orgstereoelectronics.orgnih.gov This involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. This reaction produces a mixture of two diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility. libretexts.orglibretexts.org This difference in solubility allows for their separation by fractional crystallization. Once the diastereomeric salts are separated, the individual enantiomers of the amine can be recovered by treatment with a base.
Commonly used chiral acids for the resolution of amines include:
(+)-Tartaric acid libretexts.org
(-)-Mandelic acid nih.gov
(+)-Camphorsulfonic acid
The efficiency of the resolution depends on the choice of the resolving agent and the crystallization solvent.
A table outlining the principles of these chiral separation techniques is presented below.
| Technique | Principle | Key Components | Outcome |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase, forming transient diastereomeric complexes with different stabilities. mdpi.com | Chiral Stationary Phase (CSP), Mobile Phase | Separation of enantiomers, allowing for quantification of enantiomeric excess (ee). |
| Diastereomeric Salt Resolution | Reaction of a racemic amine with a chiral resolving agent to form diastereomeric salts with different solubilities. libretexts.orglibretexts.orgstereoelectronics.org | Racemic Amine, Chiral Resolving Agent (e.g., chiral acid), Solvent | Separation of diastereomers by fractional crystallization, followed by recovery of individual enantiomers. |
Computational and Theoretical Investigations of 2 6 Chloropyridin 3 Yl Propan 2 Amine
Quantum Chemical Calculations
Quantum chemical calculations are used to determine the electronic structure and energy of a molecule. Methodologies such as Density Functional Theory (DFT), Hartree-Fock (HF), and Møller-Plesset perturbation theory (MP2) are standard approaches. researchgate.net DFT, in particular, is widely used due to its balance of accuracy and computational cost for a broad range of chemical systems. nih.gov
Geometry Optimization and Conformational Analysis
The first step in a computational study is typically geometry optimization. researchgate.netyoutube.com This process finds the most stable three-dimensional arrangement of atoms in a molecule, its lowest energy conformation. For 2-(6-Chloropyridin-3-yl)propan-2-amine, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the most stable structure. Conformational analysis would explore the different spatial arrangements (conformers) of the flexible propan-2-amine side chain relative to the rigid chloropyridine ring and the energy barriers between them.
Electronic Structure Analysis (Charge Distribution, Mulliken Atomic Charges, AIM)
Once the geometry is optimized, the electronic structure can be analyzed. This involves understanding how electrons are distributed within the molecule. Methods like Mulliken population analysis are used to estimate the partial atomic charges on each atom, indicating which parts of the molecule are electron-rich or electron-poor. wikipedia.orgresearchgate.net The Atoms in Molecules (AIM) theory provides a more rigorous method to partition the electron density and characterize the nature of chemical bonds. bohrium.com For this compound, this analysis would reveal the electronic influence of the chlorine atom and the amino group on the pyridine (B92270) ring.
Molecular Orbital Analysis (HOMO-LUMO Gaps, Frontier Molecular Orbitals)
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability; a large gap suggests high stability and low reactivity. ijret.org Analysis of aminopyridine derivatives has shown that the HOMO-LUMO gap can indicate a molecule's polarizability and chemical reactivity. ijret.org
Electrostatic Potential Surface (ESP) Mapping
The Electrostatic Potential (ESP) surface maps the electrostatic potential onto the molecule's electron density surface. youtube.com This visual tool helps to identify the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions of a molecule. researchgate.net For the target molecule, an ESP map would highlight the negative potential around the nitrogen atom of the pyridine ring and the amino group, which are likely sites for electrophilic attack or hydrogen bonding. nih.govresearchgate.net
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can predict spectroscopic data that can be compared with experimental results for structure verification. DFT calculations can provide good estimates of Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹³C and ¹H atoms. stenutz.eunsf.govacs.org Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated, helping to assign the absorption bands to specific molecular motions, such as C-H stretching or N-H bending. nih.govmdpi.comscirp.org Studies on related chloropyridine and aminopyridine derivatives have shown that theoretical calculations can accurately predict vibrational spectra. bohrium.comresearchgate.net
Molecular Dynamics (MD) Simulations to Explore Conformational Space and Intermolecular Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. acs.org An MD simulation of this compound, typically in a solvent like water, would reveal its dynamic behavior, including conformational changes of the side chain and its interactions with surrounding solvent molecules. nih.govmdpi.com This method provides a deeper understanding of how the molecule behaves in a more realistic, dynamic environment, which is crucial for predicting its properties in solution. figshare.comucl.ac.uk
Chemoinformatics and Quantitative Structure-Reactivity/Property Relationship (QSPR) Modeling for the this compound Scaffold
Chemoinformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) modeling are powerful computational tools used to correlate the chemical structure of a compound with its biological activity or physicochemical properties. chemrevlett.comchemrevlett.comresearchgate.net While specific QSPR models for this compound are not extensively documented in public literature, the principles of QSPR can be applied to its scaffold to predict various properties.
QSPR models are built upon the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For the this compound scaffold, these descriptors can be categorized as follows:
Topological Descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity. Examples include the Wiener index and Kier & Hall connectivity indices.
Geometrical Descriptors: These are calculated from the 3D structure of the molecule and include parameters like molecular surface area, volume, and shape indices.
Electronic Descriptors: These relate to the electronic structure of the molecule, such as dipole moment, partial charges on atoms, and frontier molecular orbital energies (HOMO and LUMO).
Physicochemical Descriptors: These include properties like logP (lipophilicity), molar refractivity, and polarizability.
Table 1: Examples of Molecular Descriptors Applicable to the this compound Scaffold
| Descriptor Category | Specific Descriptor Example | Potential Predicted Property |
| Topological | Valence Connectivity Index | Biological Activity |
| Geometrical | Molecular Surface Area | Solubility, Permeability |
| Electronic | HOMO/LUMO Energy Gap | Reactivity, Stability |
| Physicochemical | LogP | Lipophilicity, ADME properties |
The development of a robust QSPR model for this scaffold would involve calculating a wide range of descriptors for a series of analogous compounds and then using statistical methods like MLR or machine learning algorithms to build a predictive equation. chemrevlett.com
Studies on Tautomerism and Proton Transfer Mechanisms
Tautomerism, the interconversion of structural isomers, and proton transfer are fundamental processes that can significantly influence the chemical and biological properties of a molecule. For this compound, two primary types of tautomerism and associated proton transfers can be computationally investigated: amine-imine tautomerism and protonation/deprotonation equilibria.
Amine-Imine Tautomerism: The pyridine ring in conjunction with the propan-2-amine substituent allows for the possibility of amine-imine tautomerism. The primary amine form is generally expected to be the more stable tautomer. Computational studies on related 2-aminopyridine (B139424) derivatives have shown that the amino form is overwhelmingly favored in the gas phase and in various solvents. psu.edu Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to calculate the relative energies of the tautomers and the energy barrier for their interconversion. researchgate.netorientjchem.org
Proton Transfer Mechanisms: The nitrogen atoms in this compound—one in the pyridine ring and one in the amine group—can act as proton acceptors. The study of proton transfer mechanisms is crucial for understanding its behavior in different pH environments.
Protonation of the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen makes it a potential site for protonation. The basicity of this nitrogen is influenced by the electron-withdrawing effect of the chlorine atom at the 6-position.
Protonation of the Amino Group: The primary amine group is also basic and can be protonated to form an ammonium (B1175870) cation.
Computational studies can model these proton transfer events, often involving solvent molecules that can act as proton relays, facilitating the transfer process. acs.org For example, research on proton transfer in other amine-containing systems has shown that water molecules can significantly lower the activation energy barrier for proton transfer. acs.org The relative proton affinities of the two nitrogen atoms can be calculated to determine the most likely site of protonation. Excited-state intramolecular proton transfer (ESIPT) is another phenomenon observed in similar molecules, where proton transfer occurs upon photoexcitation, leading to a tautomeric form with different photophysical properties. nih.gov
Table 2: Potential Tautomeric and Protonated Forms of this compound
| Form | Description | Key Structural Feature |
| Amine Tautomer | The most stable ground-state form. | -NH2 group attached to the propan-2-yl moiety. |
| Imine Tautomer | A less stable tautomer. | =NH group and a double bond shift in the side chain. |
| Pyridinium Cation | Protonated at the pyridine nitrogen. | -N+H- in the pyridine ring. |
| Ammonium Cation | Protonated at the amino group. | -N+H3 group on the side chain. |
Analysis of Non-Covalent Interactions (NCI, RDG, ELF, LOL) within the Molecule and its Aggregates
The analysis of non-covalent interactions (NCIs) is essential for understanding the three-dimensional structure, stability, and intermolecular recognition properties of molecules. mdpi.comresearchgate.net Computational methods like Reduced Density Gradient (RDG), Electron Localization Function (ELF), and Localized Orbital Locator (LOL) provide powerful visual tools to study these interactions within the this compound molecule and its potential aggregates. mdpi.comnih.govnih.gov
Reduced Density Gradient (RDG) Analysis: RDG analysis is used to identify and visualize weak non-covalent interactions in real space. mdpi.comresearchgate.net It is based on the relationship between the electron density (ρ) and its gradient (∇ρ). By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian of the electron density, different types of interactions can be distinguished:
Strong Attractive Interactions (e.g., Hydrogen Bonds): Appear as blue or green spikes at negative values.
Van der Waals Interactions: Appear as green or light-colored surfaces over large regions.
Strong Repulsive Interactions (e.g., Steric Clashes): Appear as red spikes at positive values.
For this compound, RDG analysis could reveal intramolecular hydrogen bonding between the amine group and the pyridine nitrogen, as well as intermolecular interactions in dimers or larger aggregates, such as N-H···N or N-H···Cl hydrogen bonds.
Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are topological analyses of the electron density that provide insights into the localization of electrons, helping to visualize chemical bonds and lone pairs in a chemically intuitive way. nih.govresearchgate.netresearchgate.netwikipedia.org
ELF: Measures the likelihood of finding an electron near a reference electron. jussieu.fr High ELF values (approaching 1.0) indicate regions of high electron localization, such as covalent bonds and lone pairs. researchgate.net ELF analysis of this compound would clearly delineate the C-C, C-N, C-H, and C-Cl covalent bonds, as well as the lone pair electrons on the nitrogen and chlorine atoms.
LOL: Provides a similar picture to ELF but is based on the kinetic energy density. It is particularly useful for visualizing regions where localized orbitals overlap. mdpi.com
These analyses are often presented as 2D contour plots or 3D isosurfaces, where different colors represent different degrees of electron localization. nih.gov For the target molecule, ELF and LOL would confirm the covalent structure and highlight the regions of high electron density that are most likely to participate in chemical reactions or intermolecular interactions.
Table 3: Application of NCI Analysis Tools to this compound
| Analysis Tool | Information Provided | Potential Findings for the Compound |
| NCI/RDG | Identification and visualization of non-covalent interactions. | Intramolecular N-H···N hydrogen bonds; Intermolecular hydrogen bonding and van der Waals packing in aggregates. |
| ELF | Mapping of electron pair localization (bonds, lone pairs). | Visualization of covalent bonds and lone pairs on N and Cl atoms. |
| LOL | Visualization of localized orbital overlap. | Confirmation of bonding patterns and electron-rich regions. |
Computational studies on similar heterocyclic systems have demonstrated the utility of these methods in understanding substituent effects and the nature of intermolecular forces that govern crystal packing and molecular recognition. nih.govnih.gov
Derivatives and Analogs of 2 6 Chloropyridin 3 Yl Propan 2 Amine: Synthesis and Structure Property Relationships
Synthesis and Characterization of Amine Derivatives (e.g., carbamates, ureas)
The primary amine of 2-(6-chloropyridin-3-yl)propan-2-amine serves as a versatile nucleophilic handle for the synthesis of a variety of derivatives, most notably carbamates and ureas. These functional groups are of significant interest due to their prevalence in biologically active molecules.
Synthesis of Carbamates: Carbamates can be readily synthesized from the parent amine by reaction with an appropriate chloroformate or by trapping an in-situ generated isocyanate with an alcohol. A common laboratory-scale synthesis involves the reaction of this compound with an alkyl or aryl chloroformate in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the HCl byproduct.
Alternatively, a phosgene-free method involves reacting the amine with a dialkyl carbonate under basic conditions or via a three-component coupling of the amine, carbon dioxide, and an alkyl halide, often catalyzed by cesium carbonate. organic-chemistry.orgnih.gov For instance, reacting the parent amine with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a solvent such as dichloromethane (B109758) (DCM) would yield the corresponding Boc-protected carbamate (B1207046).
Synthesis of Ureas: Urea (B33335) derivatives are typically prepared by reacting the primary amine with an isocyanate. The reaction is generally high-yielding and proceeds under mild conditions. For example, treating this compound with phenyl isocyanate in an aprotic solvent like tetrahydrofuran (B95107) (THF) would produce the corresponding N-phenylurea derivative. Symmetrical ureas can be formed using phosgene (B1210022) equivalents like carbonyldiimidazole (CDI). organic-chemistry.org
The synthesis of 2-pyridyl urea derivatives has been explored, often involving acid-catalyzed reactions of pyridine-N-oxides with dialkylcyanamides. nih.gov These ureas can act as N,O-chelate ligands, forming stable complexes with transition metals like copper(II). nih.gov
Characterization: The synthesized carbamate and urea derivatives are typically characterized using a suite of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy would show the disappearance of the primary amine protons and the appearance of a new N-H proton signal at a different chemical shift, along with signals corresponding to the newly introduced alkyl or aryl groups. ¹³C NMR would show a characteristic signal for the new carbonyl carbon of the urea or carbamate.
Infrared (IR) Spectroscopy: Successful synthesis is confirmed by the appearance of a strong C=O stretching band in the region of 1630-1750 cm⁻¹. The N-H stretching vibrations also provide diagnostic information.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the new derivatives.
Table 1: Illustrative Examples of Amine Derivative Synthesis
| Derivative Type | Reactant | General Reaction Conditions | Expected Product |
|---|---|---|---|
| Carbamate | Ethyl Chloroformate | Triethylamine, Dichloromethane, 0°C to RT | Ethyl (2-(6-chloropyridin-3-yl)propan-2-yl)carbamate |
| Urea | Phenyl Isocyanate | Tetrahydrofuran, Room Temperature | 1-(2-(6-chloropyridin-3-yl)propan-2-yl)-3-phenylurea |
| Carbamate (Boc) | Di-tert-butyl dicarbonate | DIPEA, Dichloromethane, Room Temperature | tert-Butyl (2-(6-chloropyridin-3-yl)propan-2-yl)carbamate |
Functionalization of the Pyridine Ring (e.g., halogen exchange, introduction of other substituents)
The 6-chloro substituent on the pyridine ring is a key site for synthetic modification, primarily through transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, significantly diversifying the chemical space of the scaffold.
Halogen Exchange: While direct halogen exchange (e.g., chloro to fluoro or iodo) can be challenging, it is often achieved through multi-step sequences or specialized reagents. More commonly, the chlorine atom is utilized as a leaving group in cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions:
Suzuki-Miyaura Coupling: This is one of the most powerful methods for forming carbon-carbon bonds. The chlorine atom at the C6 position can be coupled with a variety of aryl, heteroaryl, or vinyl boronic acids or esters. researchgate.netorganic-chemistry.orglibretexts.org The reaction is typically catalyzed by a palladium(0) complex with a phosphine (B1218219) ligand (e.g., SPhos, XPhos) and requires a base (e.g., K₂CO₃, Cs₂CO₃) in a solvent mixture like toluene/water or dioxane/water. nih.gov This reaction is effective for introducing new aryl or heteroaryl rings, which can modulate the electronic and steric properties of the molecule.
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the chloropyridine with primary or secondary amines, including anilines and various alkylamines. wikipedia.orgorganic-chemistry.orgyoutube.com This method allows for the replacement of the chlorine with a new amino substituent, which can be further functionalized. The catalyst system typically consists of a palladium source (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand.
Sonogashira Coupling: This reaction introduces alkyne functionalities by coupling the chloropyridine with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst.
Directed Ortho-Metalation and Halogen/Metal Exchange: For functionalizing other positions on the pyridine ring, directed metalation strategies can be employed, although the existing substituents will influence the regioselectivity. Halogen/metal exchange, for instance using TMPMgCl·LiCl, can be a mild and regioselective method to generate an organometallic intermediate from a bromo- or iodo-pyridine, which can then react with various electrophiles. znaturforsch.com A similar strategy could be envisioned for derivatives of the title compound.
Table 2: Examples of Pyridine Ring Functionalization Reactions
| Reaction Type | Coupling Partner | Catalyst/Reagents | Expected Product Moiety at C6 |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Phenylboronic Acid | Pd(PPh₃)₄, K₂CO₃ | Phenyl |
| Buchwald-Hartwig Amination | Morpholine | Pd₂(dba)₃, XPhos, NaOᵗBu | Morpholinyl |
| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Phenylethynyl |
Structural Modifications of the Propan-2-amine Moiety
Modifying the propan-2-amine fragment offers another avenue for creating structural diversity. These modifications can involve altering the alkyl chain or transforming the amine group itself, beyond the derivatizations mentioned in section 6.1.
The isopropyl group provides steric bulk, which can be crucial for biological activity. Altering this group, for example, by synthesizing analogs with a cyclopropyl (B3062369) or a linear propyl chain, would require a de novo synthesis of the entire side chain, starting from a suitable pyridine precursor.
Reactions of the amine group itself are more straightforward. Isopropylamine (B41738) exhibits typical reactions of simple alkyl amines, including protonation, alkylation, and acylation. wikipedia.org Reductive amination with aldehydes or ketones can introduce N-alkyl substituents. For example, reacting this compound with acetone (B3395972) in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) would yield the N,N-diisopropyl derivative.
It is important to note that the tertiary carbon alpha to the nitrogen makes some standard transformations challenging. For instance, direct oxidation or substitution at this position is difficult without cleaving the C-N bond. Therefore, most modifications to the propan-2-amine moiety would likely be focused on N-functionalization or complete replacement of the side chain via a new synthetic route.
Design and Synthesis of Chemical Probes Incorporating the this compound Scaffold
Chemical probes are essential tools for studying biological systems. The this compound scaffold can be incorporated into such probes, for example, by attaching a reporter group (like a fluorophore) or a reactive group for covalent labeling.
A common strategy for creating a chemical probe is to introduce a bioorthogonal handle, such as an azide (B81097) or an alkyne, which can then be selectively reacted in a biological context using "click chemistry." For instance, an azide-functionalized derivative could be synthesized. A synthetic route might involve modifying one of the coupling partners in a Suzuki reaction (Section 6.2) to contain an azide group. For example, coupling the parent chloropyridine with an azido-substituted phenylboronic acid would attach a phenylazide moiety.
Alternatively, aminopyridine derivatives themselves can serve as scaffolds for fluorescent probes. mdpi.com The inherent fluorescence of some substituted aminopyridines can be modulated by their environment or by binding to a target protein. A probe could be designed where the this compound core is further functionalized with groups that enhance its quantum yield or introduce environmentally sensitive fluorescence.
Example Design of a "Clickable" Probe:
Starting Material: this compound.
Reaction: Buchwald-Hartwig amination using 4-azidoaniline.
Product: A derivative where the C6-chlorine is replaced by a 4-azidoanilino group.
Application: This probe can be used in "clicking-and-probing" experiments to label alkyne-modified biomolecules in vitro or in cells. mdpi.com
Comprehensive Structure-Reactivity/Property Relationship (SRPR) Studies for Derivative Libraries
Systematic investigation of how structural changes affect the chemical reactivity and physical or biological properties of a molecule is crucial for rational design in materials science and medicinal chemistry. For the this compound scaffold, an SRPR study would involve creating a library of derivatives with systematic variations and evaluating their properties.
Library Design: A derivative library would be designed to explore variations at three key positions:
Amine (R¹): A series of ureas and carbamates with diverse alkyl and aryl substituents.
Pyridine C6 (R²): A range of aryl, heteroaryl, and amino groups introduced via cross-coupling.
Pyridine C2, C4, C5 (R³): Introduction of small electron-donating or electron-withdrawing groups, if synthetically feasible.
Structure-Reactivity Relationships: This would involve studying how substituents influence the reactivity of other parts of the molecule. For example, one could quantify how different R² groups at the C6 position affect the pKa of the propan-2-amine nitrogen or the rotational barrier around the C3-C(isopropyl) bond. The electronic nature of substituents on the pyridine ring (electron-donating vs. electron-withdrawing) would be expected to significantly alter the nucleophilicity of the pyridine nitrogen and the reactivity of the C-Cl bond in cross-coupling reactions. nih.gov
Structure-Property Relationships (e.g., QSAR): Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate chemical structure with a specific property, often a biological activity. ewha.ac.krrsc.orgnih.gov For a library of this compound derivatives, a QSAR study might proceed as follows:
Data Collection: Synthesize the library and measure a property of interest (e.g., IC₅₀ value against a specific enzyme, antibacterial activity, or a physicochemical property like lipophilicity).
Descriptor Calculation: For each molecule, calculate a set of molecular descriptors (e.g., steric parameters like molecular volume, electronic parameters like partial charges, and lipophilicity parameters like logP).
Model Building: Use statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build an equation that relates the descriptors to the measured property.
Model Validation: Validate the model using statistical metrics (e.g., r², q²) and an external test set of compounds.
For example, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) could be used to generate contour maps that visualize regions where steric bulk or positive/negative electrostatic potential is favorable or unfavorable for activity. ewha.ac.kr Such studies provide predictive models that can guide the design of new, more potent, or more specific derivatives. mdpi.com
Advanced Applications and Emerging Research Directions for 2 6 Chloropyridin 3 Yl Propan 2 Amine
Utility as a Versatile Synthetic Building Block and Chemical Intermediate in Complex Molecule Synthesis
The molecular architecture of 2-(6-Chloropyridin-3-yl)propan-2-amine, characterized by a reactive chloropyridine core and a primary amine, establishes it as a valuable chemical intermediate and synthetic building block. bldpharm.comgoogle.com Its utility is rooted in the ability of its distinct functional groups to participate in a variety of chemical transformations, allowing for the construction of more complex molecular scaffolds.
The pyridine (B92270) ring itself is a cornerstone in the synthesis of numerous compounds, and the presence of a chlorine atom at the 6-position offers a site for nucleophilic substitution reactions. This allows for the introduction of diverse functionalities, thereby modifying the electronic properties and steric profile of the molecule. Furthermore, the primary amine group is a versatile handle for a wide array of chemical reactions, including N-alkylation, acylation, and the formation of imines or Schiff bases.
A key application area for related chloropyridine building blocks is in the synthesis of agrochemicals. google.com For instance, the related compound N-[(6-chloropyridin-3-yl)methyl]-2,2-difluoroethane-1-amine is a crucial intermediate, and developing efficient, large-scale industrial processes for its synthesis is of significant interest. google.com This highlights the industrial relevance of this class of compounds as intermediates. The process of creating such molecules often involves reacting a chloropyridine derivative with an amine in the presence of a base. google.com The high yield and purity required for these intermediates necessitate carefully controlled synthetic methods to avoid complex purification steps. google.com The structural similarity of this compound suggests its potential role in analogous synthetic strategies, serving as a precursor for molecules with intricate designs.
Applications in Material Science and Supramolecular Chemistry
The field of material science increasingly relies on rationally designed molecular components to create materials with specific, tunable properties. The title compound's features—a rigid aromatic ring, hydrogen-bonding capabilities, and potential for metal coordination—make it a candidate for exploration in crystal engineering and the development of coordination polymers.
Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. The structure of this compound contains key features for predictable self-assembly: a pyridine nitrogen atom as a hydrogen bond acceptor and an amine group as a hydrogen bond donor.
Studies on analogous substituted chloropyridine derivatives provide insight into the potential crystalline behavior. For example, the crystal structure of 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine reveals the critical role of intramolecular hydrogen bonds in stabilizing the molecular conformation. nih.gov In that molecule, an N—H⋯O hydrogen bond helps to establish a nearly coplanar arrangement between a nitro group and the pyridine ring. nih.gov While this compound lacks a nitro group, similar intermolecular hydrogen bonding between the amine group of one molecule and the pyridine nitrogen of another could lead to the formation of predictable supramolecular synthons, such as centrosymmetric dimers. nih.gov The presence of the chlorine atom can also introduce specific, weaker interactions like Cl⋯Cl contacts, which can further influence the crystal packing. nih.gov
The table below summarizes crystallographic data for a related compound, illustrating the type of detailed structural information obtained in crystal engineering studies. nih.gov
Table 1: Crystallographic Data for the Analogous Compound 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₁₀ClN₃O₂ |
| Molecular Weight | 215.64 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.4283 (8) |
| b (Å) | 8.9573 (10) |
| c (Å) | 15.4301 (17) |
| α (°) | 89.672 (9) |
| β (°) | 86.252 (9) |
| γ (°) | 78.860 (9) |
| Volume (ų) | 1005.16 (19) |
Data sourced from a study on 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine, provided as an example of crystal structure analysis. nih.gov
Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked by organic ligands. nih.gov The properties of a MOF, such as pore size and functionality, are directly determined by the geometry and chemical nature of the organic ligand. nih.gov this compound possesses two primary sites for metal coordination: the pyridine ring nitrogen and the exocyclic primary amine. This dual functionality allows it to act as a potential bidentate or bridging ligand, which is a prerequisite for forming extended 1D, 2D, or 3D networks.
The synthesis of coordination compounds using related pyridine-amine ligands is well-established. For example, Schiff base ligands derived from the condensation of pyridine amines with aldehydes readily form complexes with transition metals like Cu(II) and Co(II). nih.gov These complexes demonstrate the inherent ability of the pyridine-amine scaffold to coordinate with metal centers. nih.gov Consequently, this compound is categorized as a potential MOF ligand, suggesting its utility in the design of new porous materials. bldpharm.com The steric bulk of the propan-2-amine group could also influence the resulting framework's topology and porosity by creating specific steric constraints that hinder dense packing, potentially leading to materials with increased pore volumes. nih.gov
Exploration as a Ligand in Organometallic Chemistry and Catalysis
The ability of a molecule to act as a ligand in a metal complex is fundamental to its application in organometallic chemistry and catalysis. The coordination chemistry potential of this compound, as discussed in the context of MOFs, also makes it a candidate for investigation as a ligand in homogeneous catalysis. bldpharm.com
Many catalytic processes rely on metal complexes where the ligand framework modulates the metal center's reactivity, selectivity, and stability. nih.gov Schiff bases, which can be readily synthesized from primary amines like this compound, are a particularly important class of ligands in catalysis. nih.gov By reacting the amine with a suitable aldehyde, a new ligand with enhanced chelating ability can be formed, which can then be used to prepare catalytically active metal complexes. The electronic properties of the pyridine ring, modified by the electron-withdrawing chlorine atom, can influence the electron density at the coordinated metal center, thereby tuning its catalytic activity.
Development of Novel Analytical Methodologies for Compound Detection and Quantification in Research Settings
As with any chemical intermediate used in synthesis, the development of sensitive and robust analytical methods for detection and quantification is crucial for process control and quality assurance. For a compound like this compound, this would involve methodologies capable of detecting it at low concentrations, potentially as a residual impurity in a final product.
Research on related pyridine-based impurities provides a blueprint for how such methods are developed. For instance, a gas chromatography-headspace (GCHS) method was developed for the identification and quantification of 2-Chloropyridine as a genotoxic impurity in Brompheniramine Maleate. humanjournals.com This highlights the need for analytical techniques that can achieve low detection limits, often at the parts-per-million (ppm) level. humanjournals.com
The development of such a method for this compound would likely involve techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), coupled with a sensitive detector like a Mass Spectrometer (MS). The validation of such a method would involve assessing several key parameters, as outlined in the example below.
Table 2: Key Validation Parameters for an Analytical Quantification Method
| Parameter | Description | Example Target Value |
|---|---|---|
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | No interference at the retention time of the analyte. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | ~1.0 ppm humanjournals.com |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | ~3.0 ppm humanjournals.com |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |
| Accuracy (Recovery) | The closeness of the test results obtained by the method to the true value. | 90-110% humanjournals.com |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | Relative Standard Deviation (RSD) < 10% |
Parameters and example values are based on a validated method for a related compound. humanjournals.com
Mechanistic Studies as a Chemical Tool for Investigating Fundamental Chemical Processes (without biological outcome emphasis)
Beyond its direct applications, this compound and related molecules can serve as chemical tools for probing fundamental chemical processes. The analysis of reaction pathways, intermediates, and even by-products can provide significant insight into reaction mechanisms and intermolecular forces.
For example, in the synthesis of a complex molecule, a related compound, 3-Chloropyridin-2-amine, was isolated as a by-product. nih.gov A detailed structural investigation of this "unwanted" compound using X-ray diffraction revealed how its molecules interact in the solid state. It was found to form centrosymmetric cyclic dimers through intermolecular N—H···N hydrogen bonds between the amine group and the pyridine nitrogen atom. nih.gov This type of study, while focused on a by-product, provides valuable mechanistic information about competing reaction pathways and the principles of molecular self-assembly. It helps chemists understand why certain side-products form and how to potentially control their formation. By studying the formation and structure of this compound or any impurities generated during its synthesis, researchers can gain a deeper understanding of the underlying chemical principles at play, independent of any biological application.
Integration into Advanced Computational Design Frameworks for New Chemical Entities
The integration of specific chemical entities into advanced computational design frameworks is a cornerstone of modern drug discovery and materials science. These frameworks, which include techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and virtual screening, are instrumental in predicting the behavior of molecules and guiding the synthesis of new compounds with desired properties.
However, a comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of specific research detailing the integration of This compound into such advanced computational design frameworks. While computational studies are common for derivatives of the pyridine core, specific and detailed research findings, including data tables from molecular docking, QSAR analyses, or virtual screening campaigns focused solely on This compound , are not presently available in the public domain.
The scientific community relies on published research to build upon existing knowledge. The lack of such data for This compound means that its potential interactions with biological targets, its predicted activity from QSAR models, and its performance in virtual screening libraries have not been explicitly documented.
For context, computational studies on structurally related compounds, such as other chlorinated pyridine derivatives or molecules with a propan-2-amine moiety, do exist. These studies often explore interactions with various enzymes and receptors. For instance, in silico evaluations of imidazopyridine derivatives have been conducted to assess their potential as therapeutic agents. These investigations employ molecular docking to predict binding affinities and conformations within the active sites of proteins. Similarly, virtual screening campaigns have been used to identify novel bioactive scaffolds among libraries of related chemical classes.
It is important to emphasize that the findings from these related studies cannot be directly extrapolated to This compound . Each compound possesses a unique three-dimensional structure and electronic profile that dictates its specific interactions and properties. Without dedicated computational studies on This compound , any discussion of its role in computational design would be speculative.
Future research initiatives would be necessary to generate the data required to populate the kind of detailed analysis requested. Such research would involve:
Molecular Docking Studies: Simulating the interaction of This compound with various biological targets to predict binding energies and key intermolecular interactions.
QSAR Model Development: Including This compound in a dataset of molecules with known activities to develop predictive models based on its structural features.
Virtual Screening: Using the structure of This compound as a query to search large chemical libraries for similar molecules with potential biological activity.
Until such research is conducted and published, the integration of This compound into advanced computational design frameworks for the discovery of new chemical entities remains an unexplored area of research.
Q & A
Q. What is the molecular structure and key physicochemical properties of 2-(6-Chloropyridin-3-yl)propan-2-amine?
Answer: The compound has the molecular formula C₈H₁₀ClN₂ (molecular weight: ~172.63 g/mol). Its structure includes a 6-chloropyridinyl ring linked to a propan-2-amine group. Key properties include:
- Solubility : Moderate in polar solvents like ethanol or DMSO due to the amine group.
- Stability : Stable under standard laboratory conditions (20–25°C, inert atmosphere) but sensitive to strong oxidizing agents .
- Reactivity : The secondary amine group participates in nucleophilic substitution and condensation reactions, while the chloro substituent enables cross-coupling reactions (e.g., Suzuki-Miyaura) .
Q. What are the standard synthetic routes for this compound?
Answer: A common synthesis involves:
Starting Material : 6-Chloropyridine-3-carbaldehyde.
Reductive Amination : React with acetone and ammonium acetate in the presence of a reducing agent (e.g., NaBH₃CN) to form the secondary amine.
Purification : Column chromatography or recrystallization to achieve >95% purity.
Key Considerations :
- Catalysts like Pd/C may enhance yield in reduction steps .
- Solvent choice (e.g., methanol or THF) impacts reaction kinetics and byproduct formation .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
Answer: Quantum mechanical calculations (e.g., DFT) and reaction path search algorithms can:
- Predict Transition States : Identify energy barriers for key steps (e.g., imine formation during reductive amination).
- Optimize Conditions : Screen solvents, catalysts, and temperatures in silico to minimize side reactions.
- Validate with Experiments : Use high-throughput screening to test computationally derived conditions, creating a feedback loop for refinement .
Q. Example Workflow :
Compute thermodynamic parameters for intermediate stability.
Simulate reaction pathways using software like Gaussian or ORCA.
Validate top candidates via parallelized microreactor trials .
Q. How to address discrepancies in reported biological activities of similar pyridine derivatives?
Answer: Comparative structural and functional analyses are critical:
| Compound | Structural Features | Reported Activity |
|---|---|---|
| 2-(6-Methylpyridin-3-yl)propan-2-amine | Methyl substituent | Antimicrobial, neuroactive |
| 1-(6-Ethoxy-4-methylpyridin-3-yl)propan-1-amine | Ethoxy group | Enzyme modulation |
Q. Methodological Steps :
SAR Analysis : Correlate substituent effects (e.g., chloro vs. methyl) with activity trends.
In Vitro Assays : Test target compounds under standardized conditions (e.g., MIC for antimicrobial activity).
Molecular Docking : Model interactions with biological targets (e.g., enzymes or receptors) to explain variances .
Q. What strategies resolve contradictions in reaction mechanisms for pyridine-based amines?
Answer: Mechanistic contradictions (e.g., competing substitution vs. elimination pathways) require:
- Isotopic Labeling : Track chlorine displacement using ³⁶Cl or deuterated reagents.
- Kinetic Studies : Measure rate constants under varying pH and temperature to infer dominant pathways.
- Spectroscopic Monitoring : Use in situ NMR or IR to detect intermediates (e.g., iminium ions in reductive amination) .
Q. Case Study :
- Oxidation : KMnO₄ converts the alcohol derivative to ketones, but competing overoxidation may occur if conditions are poorly controlled .
Q. How to design experiments for studying the neuroactive potential of this compound?
Answer: A tiered approach is recommended:
In Silico Screening : Predict blood-brain barrier penetration via logP and PSA calculations.
In Vitro Models : Use SH-SY5Y neuronal cells to assess neurotransmitter uptake/release modulation.
In Vivo Validation : Employ rodent models (e.g., forced swim test for antidepressant activity) with dose-response profiling.
Controls : Compare with structurally related compounds (e.g., 6-fluoropyridine analogs) to isolate chlorine’s role .
Data Analysis and Validation
Q. How to ensure reproducibility in synthetic yields across laboratories?
Answer:
- Standardize Protocols : Document exact reagent grades, equipment (e.g., Schlenk lines for air-sensitive steps), and purification methods.
- Interlab Studies : Collaborate to test reproducibility, using statistical tools (e.g., ANOVA) to identify outlier sources.
- Automation : Employ robotic liquid handlers for precise reagent dispensing .
Q. What advanced characterization techniques validate the purity of this compound?
Answer:
- HPLC-MS : Quantify impurities at <0.1% levels.
- X-ray Crystallography : Confirm molecular geometry (e.g., bond angles in the pyridine ring) .
- NMR Spectroscopy : Use ¹³C-DEPT to resolve stereochemical ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
